molecular formula C15H15ClN4O3 B2578697 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide CAS No. 2034552-29-7

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2578697
CAS No.: 2034552-29-7
M. Wt: 334.76
InChI Key: UTFSKJIXHQJUNF-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with significant interest in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique structure, which integrates a benzoxazepine ring fused with pyrazole carboxamide. The presence of the chloro substituent and oxo group further contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the formation of the benzo[f][1,4]oxazepine core through cyclization reactions involving substituted benzoic acid derivatives. Subsequent steps include chlorination, reduction, and the introduction of the pyrazole ring via condensation reactions. Precise control of reaction conditions such as temperature, pH, and solvent choice is crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may leverage catalytic processes and high-throughput techniques to optimize yield and cost-efficiency. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to streamline the production process. The use of advanced purification methods, such as column chromatography and recrystallization, ensures the compound meets the required purity standards for research and application.

Chemical Reactions Analysis

Types of Reactions: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide can oxidize specific functional groups within the molecule.

  • Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride may be used to reduce oxo groups to hydroxyl groups.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide in acetone (Finkelstein reaction).

Major Products: Major products from these reactions often include modified versions of the original compound, such as hydroxylated or halogenated derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound is explored for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in synthetic chemistry.

Biology: In biological research, derivatives of this compound are studied for their potential biochemical interactions and effects on cellular pathways. Its structure may allow for binding with specific enzymes or receptors, influencing biological processes.

Medicine: Pharmacologically, the compound is investigated for potential therapeutic applications. Research may focus on its efficacy in targeting certain diseases, its pharmacokinetics, and potential side effects.

Industry: In industrial applications, it can serve as an intermediate in the synthesis of other compounds or as a specialized reagent in chemical processes.

Mechanism of Action

The mechanism of action for this compound largely depends on its interaction with molecular targets such as enzymes or receptors. The presence of the pyrazole and oxazepine rings suggests potential for binding with high specificity to biological targets, potentially inhibiting or modulating their activity. Pathways involved could range from metabolic enzyme inhibition to modulation of neurotransmitter receptors.

Comparison with Similar Compounds

Unique Aspects: Compared to similar compounds, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide stands out due to its fused ring structure and chloro substituent, which can significantly impact its chemical behavior and biological activity.

Similar Compounds: Similar compounds might include those with related benzo[f][1,4]oxazepine or pyrazole structures, such as other benzo[f][1,4]oxazepine derivatives or substituted pyrazoles

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c16-11-1-2-13-10(7-11)8-20(14(21)9-23-13)6-5-17-15(22)12-3-4-18-19-12/h1-4,7H,5-6,8-9H2,(H,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFSKJIXHQJUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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